REACTION_CXSMILES
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[Cl:1][C:2]1[C:11]([CH3:12])=[C:10]([S:13]([CH3:16])(=[O:15])=[O:14])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Br:17]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:17][CH2:12][C:11]1[C:2]([Cl:1])=[C:3]([CH:8]=[CH:9][C:10]=1[S:13]([CH3:16])(=[O:15])=[O:14])[C:4]([O:6][CH3:7])=[O:5]
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Name
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|
Quantity
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44.14 g
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Type
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reactant
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Smiles
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ClC1=C(C(=O)OC)C=CC(=C1C)S(=O)(=O)C
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Name
|
|
Quantity
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600 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
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29.91 g
|
Type
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reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
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0.41 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was then refluxed
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Type
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CUSTOM
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Details
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illuminated with a 300 W lamp
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Type
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FILTRATION
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Details
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The reaction mixture was filtered
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated
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Type
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ADDITION
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Details
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The solution was treated with n-heptane
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Type
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FILTRATION
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Details
|
the precipitated solid was filtered off with suction
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Type
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CUSTOM
|
Details
|
dried
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Name
|
|
Type
|
|
Smiles
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BrCC=1C(=C(C(=O)OC)C=CC1S(=O)(=O)C)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |